molecular formula C10H13NO3S B13325113 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid

Cat. No.: B13325113
M. Wt: 227.28 g/mol
InChI Key: ZTVJNJCEXCYGLO-UHFFFAOYSA-N
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Description

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is an organic compound that features a furan ring attached to a thiomorpholine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid typically involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simpler analog with a furan ring and carboxylic acid group.

    Thiomorpholine-3-carboxylic acid: A compound with a thiomorpholine ring and carboxylic acid group.

Uniqueness: 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is unique due to the combination of the furan ring and thiomorpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-(furan-2-ylmethyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3S/c12-10(13)9-7-15-5-3-11(9)6-8-2-1-4-14-8/h1-2,4,9H,3,5-7H2,(H,12,13)

InChI Key

ZTVJNJCEXCYGLO-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1CC2=CC=CO2)C(=O)O

Origin of Product

United States

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